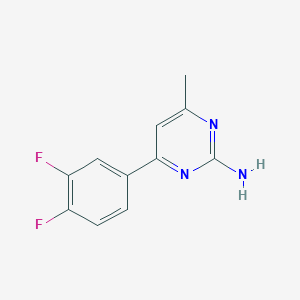

4-(3,4-difluorophenyl)-6-methyl-2-pyrimidinamine

Descripción general

Descripción

4-(3,4-difluorophenyl)-6-methyl-2-pyrimidinamine is a useful research compound. Its molecular formula is C11H9F2N3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 221.07645362 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Optoelectronic Applications

Functionalized quinazolines and pyrimidines, including structures related to 4-(3,4-difluorophenyl)-6-methyl-2-pyrimidinamine, have been extensively studied for their application in optoelectronic materials. These compounds are integral in the development of luminescent small molecules and chelate compounds that feature quinazoline or pyrimidine rings, highlighting their roles in photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials, demonstrating their utility in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments have shown potential as thermally activated delayed fluorescence emitters, and pyrimidine push-pull systems are of significant interest as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Anti-inflammatory and Pharmacological Effects

Research on pyrimidine derivatives, including those structurally similar to this compound, has revealed a broad spectrum of pharmacological effects. These compounds are known for their anti-inflammatory properties, attributed to their inhibitory response against the expression and activities of several vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This highlights the potential of pyrimidine derivatives in the development of new anti-inflammatory agents with minimal toxicity, encouraging further research and development in this area (Rashid et al., 2021).

Environmental and Health Implications

Studies have also focused on the environmental and health implications of polyfluoroalkyl chemicals, which share structural similarities with fluorinated pyrimidines. These investigations shed light on the sources, fate, and environmental effects of alternative PFAS compounds, indicating that such chemicals can exhibit systemic multiple organ toxicities. The findings suggest that fluorinated alternatives, including those related to this compound, may have comparable or even more serious potential toxicity than legacy PFASs, underscoring the necessity for additional toxicological studies to assess their long-term use and environmental impact (Wang et al., 2019).

Propiedades

IUPAC Name |

4-(3,4-difluorophenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3/c1-6-4-10(16-11(14)15-6)7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVADNVQPXZTZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B4048516.png)

![2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol](/img/structure/B4048517.png)

![4-(4-chlorophenyl)-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4048525.png)

![N-{3-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B4048541.png)

![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4048547.png)

![5-bromo-2-chloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4048556.png)

![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanamine hydrochloride](/img/structure/B4048561.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4048571.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4048577.png)

![2,2,2-TRIFLUORO-1-{1-[2-(4-FLUOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B4048580.png)